{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol
Description
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is a synthetic organic compound featuring a cyclopentyl ring substituted with a methanol group and a side chain containing a primary amine and a 3-chlorophenyl moiety. The 3-chlorophenyl group introduces steric and electronic effects that may influence reactivity, solubility, and biological interactions.
Properties
Molecular Formula |
C14H20ClNO |
|---|---|
Molecular Weight |
253.77 g/mol |
IUPAC Name |
[1-[2-amino-1-(3-chlorophenyl)ethyl]cyclopentyl]methanol |
InChI |
InChI=1S/C14H20ClNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2 |
InChI Key |
VXNJTUBNULIAHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol typically involves the reaction of 3-chlorophenylacetonitrile with cyclopentylmagnesium bromide, followed by reduction and amination steps . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH₄) for reduction and ammonia for amination.
Industrial Production Methods
While specific industrial production methods for {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) to yield alcohol derivatives.
Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted amines or amides.
Scientific Research Applications
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and receptor binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
A. 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol
B. 1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine precursor)
- Key Differences: Dimethylated amine vs. primary amine. Cyclohexanol vs. cyclopentylmethanol.
- Synthesis : N,N-dimethylation using formic acid-formaldehyde in 1,4-dioxane/water .
- Activity: The dimethylamino group improves bioavailability and serotonin-norepinephrine reuptake inhibition (SNRI activity) in venlafaxine .
C. {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol
- Unique Features: Cyclopentylmethanol core may confer higher rigidity and altered solubility compared to cyclohexanol derivatives.
- Synthesis : Likely involves phase-transfer catalysis (PTC) with PEG-400 or Aliquate-336 for the formation of the cyclopentyl backbone, followed by reductive amination steps .
Physicochemical Properties
| Property | {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol | 1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclohexanol | Venlafaxine Precursor |
|---|---|---|---|
| Molecular Weight | ~295.8 g/mol | ~291.8 g/mol | ~319.9 g/mol |
| Polar Groups | Methanol, amine | Cyclohexanol, amine | Cyclohexanol, dimethylamine |
| Aromatic Substituent | 3-Chloro (electron-withdrawing) | 4-Methoxy (electron-donating) | 4-Methoxy |
| Lipophilicity (LogP) | Estimated higher (Cl substituent) | Moderate (OCH₃) | Moderate |
| Solubility | Likely lower in water due to Cl | Higher in polar solvents | Moderate in water |
Biological Activity
The compound {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol, characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications, mechanisms of action, and comparative studies with similar compounds.
Structural Characteristics
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol contains a cyclopentyl group attached to an amino-alkyl chain with a chlorophenyl substituent. Its molecular formula is C₁₄H₁₈ClN₁O, with a molecular weight of approximately 253.76 g/mol. The presence of the chlorine atom in the phenyl ring enhances its hydrophobic interactions and modulates its biological activity through various receptor systems.
The biological activity of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol is primarily attributed to its interactions with neurotransmitter systems and enzyme inhibition. The amino group allows for hydrogen bonding with target proteins, while the chlorophenyl group influences hydrophobic interactions.
Key Mechanisms:
- Receptor Binding : Studies suggest that the compound may interact with various receptors, including serotonin and dopamine receptors, which are crucial for neurotransmission.
- Enzyme Inhibition : Preliminary research indicates potential inhibitory effects on phosphodiesterases (PDEs), which play significant roles in cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological properties of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol, it is essential to compare it with structurally similar compounds.
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| {1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol | Methyl group at para position | Different receptor binding profiles |
| {1-[2-Amino-1-(3-nitrophenyl)ethyl]cyclopentyl}methanol | Nitro group substitution | Enhanced reactivity and interaction with biological targets |
| {1-[2-Amino-1-(2-chlorophenyl)ethyl]cyclopentyl}methanol | Chlorine at position 2 instead of 3 | Variations in hydrophobic interactions due to chlorine positioning |
Research Findings
Recent studies have provided insights into the pharmacological profile of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol:
- Pharmacodynamics : In vitro studies have shown that this compound exhibits moderate affinity for serotonin receptors, suggesting potential antidepressant or anxiolytic effects.
- Pharmacokinetics : The compound has demonstrated good oral bioavailability in animal models, with favorable distribution to brain tissues. For instance, a study indicated a brain/plasma ratio of 2.7 based on area under the curve (AUC) measurements.
Case Study: Enzyme Inhibition
A specific case study examined the inhibitory effects of {1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanol on PDE4D enzymes. The results indicated:
- IC50 Values : The compound showed an IC50 value of 5.9 μM against PDE4D, highlighting its potential as a therapeutic agent in managing conditions like asthma or COPD.
- Metabolic Stability : The compound exhibited moderate stability in liver microsomes, with over 90% parent compound remaining after 30 minutes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
